3-methyl-2,4-dioxoimidazolidine-1-carbonyl chloride
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Overview
Description
3-methyl-2,4-dioxoimidazolidine-1-carbonyl chloride is a chemical compound with the molecular formula C5H5ClN2O3 and a molecular weight of 176.56 g/mol . It is a derivative of imidazolidine, a heterocyclic compound containing nitrogen atoms in its ring structure. This compound is known for its reactivity due to the presence of the carbonyl chloride group, making it useful in various chemical reactions and applications.
Preparation Methods
The synthesis of 3-methyl-2,4-dioxoimidazolidine-1-carbonyl chloride typically involves the reaction of 3-methyl-2,4-dioxoimidazolidine with thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC). Once the reaction is complete, the product is purified by distillation or recrystallization.
Chemical Reactions Analysis
3-methyl-2,4-dioxoimidazolidine-1-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-methyl-2,4-dioxoimidazolidine and hydrochloric acid.
Condensation Reactions: It can react with compounds containing active hydrogen atoms, such as amines and hydrazines, to form imidazolidinone derivatives.
Common reagents used in these reactions include thionyl chloride, amines, alcohols, and water. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-methyl-2,4-dioxoimidazolidine-1-carbonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-methyl-2,4-dioxoimidazolidine-1-carbonyl chloride involves its reactivity with nucleophiles due to the presence of the carbonyl chloride group. This reactivity allows it to form covalent bonds with various biological molecules, potentially leading to its biological activities . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
3-methyl-2,4-dioxoimidazolidine-1-carbonyl chloride can be compared with other similar compounds, such as:
2,4-dioxoimidazolidine-1-carbonyl chloride: Lacks the methyl group at the 3-position, which may affect its reactivity and applications.
3-methyl-2,4-dioxoimidazolidine-1-carboxylic acid: Contains a carboxylic acid group instead of the carbonyl chloride group, leading to different chemical properties and reactivity.
3-methyl-2,4-dioxoimidazolidine-1-sulfonyl chloride: Contains a sulfonyl chloride group, which may impart different reactivity and applications compared to the carbonyl chloride group.
The uniqueness of this compound lies in its specific reactivity due to the carbonyl chloride group, making it a valuable intermediate in various chemical syntheses and applications.
Properties
CAS No. |
68471-52-3 |
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Molecular Formula |
C5H5ClN2O3 |
Molecular Weight |
176.56 g/mol |
IUPAC Name |
3-methyl-2,4-dioxoimidazolidine-1-carbonyl chloride |
InChI |
InChI=1S/C5H5ClN2O3/c1-7-3(9)2-8(4(6)10)5(7)11/h2H2,1H3 |
InChI Key |
VBYVDRYZQYETQS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CN(C1=O)C(=O)Cl |
Purity |
95 |
Origin of Product |
United States |
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